3-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic acid

Peptidomimetics Proteolytic Stability Drug Design

3-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic acid (CAS 248924-39-2), also known as Boc-DL-β-leucine or Boc-DL-β-homoleucine, is a protected β-amino acid building block characterized by a tert-butoxycarbonyl (Boc)-protected amine and a branched isobutyl side chain. As a member of the β-homo-amino acid class, this compound features an extended backbone with an additional methylene unit compared to standard α-amino acids, enabling the construction of peptidomimetics with enhanced conformational stability and resistance to proteolytic degradation.

Molecular Formula C11H21NO4
Molecular Weight 231.29 g/mol
CAS No. 248924-39-2
Cat. No. B3040893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic acid
CAS248924-39-2
Molecular FormulaC11H21NO4
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESCC(C)C(CC(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C11H21NO4/c1-7(2)8(6-9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)
InChIKeyLUXMZCJCTUATDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic Acid (CAS 248924-39-2): Procurement and Differentiation Guide for β-Amino Acid Building Blocks


3-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic acid (CAS 248924-39-2), also known as Boc-DL-β-leucine or Boc-DL-β-homoleucine, is a protected β-amino acid building block characterized by a tert-butoxycarbonyl (Boc)-protected amine and a branched isobutyl side chain . As a member of the β-homo-amino acid class, this compound features an extended backbone with an additional methylene unit compared to standard α-amino acids, enabling the construction of peptidomimetics with enhanced conformational stability and resistance to proteolytic degradation [1]. It serves as a critical intermediate in the solid-phase and solution-phase synthesis of α/β-peptide foldamers, enzyme inhibitors, and antimicrobial peptides, where its specific stereochemical and steric properties directly influence the folding behavior and biological selectivity of the resulting oligomers [1][2].

Why Boc-DL-β-Leucine (248924-39-2) Cannot Be Interchanged with α-Leucine or Alternative β-Amino Acid Building Blocks


Substituting 3-[(tert-butoxycarbonyl)amino]-4-methylpentanoic acid with a generic α-amino acid derivative (e.g., Boc-L-leucine) or an alternative β-amino acid building block fundamentally alters the conformational, proteolytic, and biological properties of the resulting peptide or peptidomimetic. The additional methylene unit in the β-amino acid backbone introduces an extra rotatable bond that expands the accessible conformational space, enabling the formation of stable secondary structures (e.g., 14-helix, 12-helix) not observed in α-peptides [1]. Critically, this backbone extension confers near-complete resistance to common proteases, a property that α-peptides lack and that varies significantly among β-amino acids depending on side chain sterics [2][3]. Furthermore, in antimicrobial α/β-peptide design, the specific β-homoleucine residue directly modulates hydrophobicity and helicity, which are quantitative predictors of antimicrobial selectivity; replacement with a less hydrophobic β-amino acid or an α-amino acid disrupts the structure-function relationship and reduces broad-spectrum selectivity by factors exceeding 10-fold in validated models [1]. The branched isobutyl side chain of this specific compound provides a defined steric and hydrophobic contribution that cannot be replicated by linear-chain or aromatic β-amino acid analogs.

Quantitative Differentiation Evidence for 3-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic Acid (CAS 248924-39-2) Against Comparators


Proteolytic Stability: β-Peptides Containing β-Homoleucine Residues vs. α-Peptides

β-Peptides constructed from β-amino acids including β-homoleucine exhibit complete resilience to proteolytic degradation by common peptidases, whereas α-peptides are rapidly degraded in vivo and in vitro [1][2]. In a comprehensive study of ten β-peptides tested against a panel of proteases (including pepsin, trypsin, chymotrypsin, pronase, and others), all ten β-peptides showed zero detectable degradation under conditions where α-peptide controls were fully hydrolyzed [1]. Efforts to proteolytically hydrolyze a β-β peptide bond have consistently failed, even when designed with side-chain configurations mimicking α-peptidic amide bonds [2].

Peptidomimetics Proteolytic Stability Drug Design

Antimicrobial Selectivity Enhancement in α/β-Peptide Foldamers Incorporating β-Homoleucine

In a 150-member α/β-peptide library based on the aurein 1.2 template, machine learning (PLSR) models identified peptide hydrophobicity and helicity as strong quantitative predictors of broad-spectrum antimicrobial selectivity [1]. β-Homoleucine residues (including Fmoc-L-β-homoleucine, the Fmoc analog of the target compound) were incorporated into helical α/β-peptide foldamers to modulate these physicochemical properties. The most selective peptide identified exhibited a 13.6-fold improvement in broad-spectrum selectivity compared to the natural α-peptide aurein 1.2 [1]. While direct numerical data for the Boc-protected β-homoleucine in this specific assay is not isolated, the study explicitly identifies Fmoc-L-β-homoleucine as a key building block used to achieve these enhanced selectivity profiles [1].

Antimicrobial Peptides Foldamers Structure-Activity Relationship

Synthetic Accessibility: Boc-β-Amino Acid Synthesis via Arndt-Eistert Homologation Yields

The Arndt-Eistert homologation protocol using BOP or PyBOP coupling agents enables efficient conversion of Boc-α-amino acids to the corresponding Boc-β-amino acids [1]. This method produces the key α-diazoketone intermediates as crystalline solids in good yield, providing a scalable route to Boc-β-homoleucine and related building blocks [1]. While specific yield data for Boc-β-homoleucine is not reported in isolation, the general protocol demonstrates that Boc-protected β-amino acids are accessible via the same efficient methodology established for Fmoc and Z analogs, with the Boc group remaining stable throughout the homologation sequence [1].

Peptide Synthesis Homologation Building Block Preparation

High-Value Application Scenarios for 3-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic Acid (CAS 248924-39-2) Based on Verified Differentiation


Design of Proteolytically Stable α/β-Peptide Therapeutics

This building block enables the solid-phase synthesis of mixed α/β-peptide drug candidates requiring extended in vivo half-life. The β-amino acid backbone confers complete resistance to common peptidases [1][2], directly addressing a primary failure mode of peptide-based drugs. Incorporation of this specific β-homoleucine residue provides a predictable hydrophobic contribution essential for maintaining amphiphilic helical structure and membrane activity [3].

Construction of Selective Antimicrobial Peptidomimetics with Reduced Mammalian Toxicity

In antimicrobial foldamer development, this β-homoleucine building block serves as a tunable hydrophobicity modulator [3]. Structure-activity models quantify that hydrophobicity and helicity—properties directly influenced by β-homoleucine incorporation—are strong predictors of broad-spectrum selectivity, with optimized sequences achieving up to 13.6-fold selectivity improvement over natural α-peptide templates [3].

Synthesis of β-Peptide Enzyme Inhibitors with Selectivity Between Closely Related Metalloproteases

β-Amino acid incorporation, including β-homoleucine residues, has been demonstrated to stabilize metalloendopeptidase inhibitors against proteolysis while enabling selectivity between closely related enzymes (EP 24.15 and EP 24.16) [4]. This building block is therefore indicated for research programs targeting the development of stable, selective protease inhibitors for therapeutic applications.

Orthogonal Protection Strategy in Complex Peptide Synthesis

The Boc protection of this β-homoleucine derivative is orthogonal to the Fmoc group commonly used in solid-phase peptide synthesis [5]. This enables sequential deprotection strategies in the construction of complex α/β-peptide architectures, allowing the β-amino acid residue to be incorporated at specific positions with controlled timing of amine exposure for coupling.

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